2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(4-bromophenyl)amino]-4-oxobutanoate
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Overview
Description
2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(4-BROMOPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a sulfonyl group, a bromophenyl group, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(4-BROMOPHENYL)CARBAMOYL]PROPANOATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methylbenzenesulfonyl chloride with 4-hydroxyacetophenone to form an intermediate, which is then reacted with 4-bromophenyl isocyanate to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(4-BROMOPHENYL)CARBAMOYL]PROPANOATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(4-BROMOPHENYL)CARBAMOYL]PROPANOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(4-BROMOPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets and pathways. The sulfonyl and carbamoyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The bromophenyl group may contribute to the compound’s ability to penetrate biological membranes, enhancing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorobenzylamine
- 4-Bromophenyl methyl sulfone
- 2-(4-[(4-METHOXYBENZYL)OXY]PHENYL)ACETONITRILE
Uniqueness
Compared to similar compounds, 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(4-BROMOPHENYL)CARBAMOYL]PROPANOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a compound of significant interest.
Properties
Molecular Formula |
C25H22BrNO7S |
---|---|
Molecular Weight |
560.4 g/mol |
IUPAC Name |
[2-[4-(4-methylphenyl)sulfonyloxyphenyl]-2-oxoethyl] 4-(4-bromoanilino)-4-oxobutanoate |
InChI |
InChI=1S/C25H22BrNO7S/c1-17-2-12-22(13-3-17)35(31,32)34-21-10-4-18(5-11-21)23(28)16-33-25(30)15-14-24(29)27-20-8-6-19(26)7-9-20/h2-13H,14-16H2,1H3,(H,27,29) |
InChI Key |
WZWJXPNMXPLKKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)COC(=O)CCC(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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